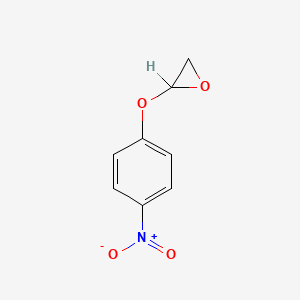

2'-(4-Nitrophenoxy)oxirane

Beschreibung

Contextualization within Epoxide Chemistry and Phenoxy Compounds

2'-(4-Nitrophenoxy)oxirane, with the chemical formula C₈H₇NO₃, is structurally characterized by an oxirane (epoxide) ring attached to a 4-nitrophenoxy group. biosynth.comoup.com The epoxide ring, a three-membered cyclic ether, is known for its high ring strain, which makes it susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is a cornerstone of epoxide chemistry and renders compounds like this compound valuable as intermediates in organic synthesis. rsc.org

The phenoxy component, specifically the 4-nitrophenyl group, significantly influences the chemical behavior of the molecule. The nitro group is a strong electron-withdrawing group, which enhances the electrophilic character of the epoxide ring, making it more reactive towards nucleophilic attack. cymitquimica.com This electronic feature is pivotal in its application as a substrate in various enzymatic assays.

The compound is also referred to by several synonyms, including p-nitrophenyl glycidyl (B131873) ether and 1,2-epoxy-3-(p-nitrophenoxy)propane, although it is important to distinguish it from its isomer, 2-[(4-nitrophenoxy)methyl]oxirane. cymitquimica.com The latter has a different connectivity, with the nitrophenoxy group attached to a methyl substituent on the oxirane ring. For clarity, this article focuses on the compound where the nitrophenoxy group is directly attached to the oxirane ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol biosynth.com |

| Appearance | Yellow solid |

| Melting Point | 54-55°C aksci.com |

| Density | 1.34 g/cm³ |

| SMILES | C1C(O1)C2=CC=C(C=C2)N+[O-] biosynth.com |

| InChI Key | YKIUTLHCSNCTDZ-UHFFFAOYSA-N fluorochem.co.uk |

Historical Development of Synthetic Approaches to this compound

The synthesis of this compound and its isomers has been approached through several key chemical strategies, reflecting the evolution of synthetic methodologies in organic chemistry.

One of the earliest and most straightforward methods for a related isomer, 2-[(4-nitrophenoxy)methyl]oxirane, involves the reaction of p-nitrophenol with epichlorohydrin (B41342) under basic conditions. prepchem.com In this Williamson ether synthesis-type reaction, the phenoxide ion, generated from p-nitrophenol and a base like sodium hydroxide, acts as a nucleophile, attacking one of the carbon atoms of epichlorohydrin, leading to the formation of the glycidyl ether. A typical procedure involves dissolving p-nitrophenol in an aqueous solution of sodium hydroxide, followed by the addition of epichlorohydrin and vigorous stirring. prepchem.com The product can then be extracted and purified. Flow chemistry approaches have also been developed for this reaction, allowing for optimized reaction conditions and improved yields. nih.govroyalsocietypublishing.org

Another significant synthetic route is the epoxidation of 4-nitrophenyl vinyl ether . This method directly forms the this compound structure. The epoxidation can be achieved using various oxidizing agents. A notable example is the use of dimethyldioxirane (DMDO) in dry acetone, which provides high yields of the pure epoxide. oup.com This method is particularly useful for creating the epoxide without the generation of halide byproducts.

The choice of synthetic route can be influenced by the desired isomer and the availability of starting materials. The epichlorohydrin route is common for producing glycidyl ethers, while the direct epoxidation of a vinyl ether is a more direct approach to the title compound.

Current Research Landscape and Emerging Themes for this compound

The contemporary research interest in this compound is predominantly centered on its utility as a model substrate in enzymology, particularly for studying epoxide hydrolases (EHs) . nih.govebi.ac.uk These enzymes are crucial in biological systems for detoxifying potentially harmful epoxides by catalyzing their hydrolysis to the corresponding diols. ebi.ac.uk

The presence of the 4-nitrophenyl group in this compound allows for spectrophotometric monitoring of the enzymatic reaction. The hydrolysis of the epoxide ring leads to the formation of a diol and the release of the 4-nitrophenolate anion, which is colored and can be easily quantified, providing a convenient assay for enzyme activity. nih.gov

Research has shown that this compound is hydrolyzed by various epoxide hydrolases, including those from bacterial sources like Cif from Pseudomonas aeruginosa. nih.gov Studies have investigated the enantioselectivity of these enzymes, finding that the rate of hydrolysis can differ between the (R) and (S) enantiomers of the epoxide. nih.gov For instance, the Cif enzyme hydrolyzes the R enantiomer of 2-(4-nitrophenyl)-oxirane faster than the S enantiomer. nih.gov

Furthermore, the compound has been used in studies of mutagenicity and detoxification pathways. oup.comkoreascience.kr Research has demonstrated that this compound is mutagenic and can form adducts with DNA. oup.com The inhibition of this mutagenicity by nucleophilic compounds like glutathione (B108866) (GSH) and N-acetylcysteine (NAC) , as well as by detoxifying enzymes such as epoxide hydrolase and glutathione-S-transferase (GST) , has been a subject of investigation. koreascience.kr These studies highlight the role of cellular defense mechanisms against reactive electrophiles like epoxides.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

59485-08-4 |

|---|---|

Molekularformel |

C8H7NO4 |

Molekulargewicht |

181.15 g/mol |

IUPAC-Name |

2-(4-nitrophenoxy)oxirane |

InChI |

InChI=1S/C8H7NO4/c10-9(11)6-1-3-7(4-2-6)13-8-5-12-8/h1-4,8H,5H2 |

InChI-Schlüssel |

LCDJFVGAKJGCGB-UHFFFAOYSA-N |

SMILES |

C1C(O1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

C1C(O1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Synonyme |

(4-nitrophenoxy)oxirane 2'-(4-nitrophenoxy)oxirane |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 4 Nitrophenoxy Oxirane

Precursor Design and Convergent Synthesis Strategies for 2'-(4-Nitrophenoxy)oxirane

The efficient construction of this compound relies on strategic precursor design and the choice between linear and convergent synthetic routes.

A common linear approach involves two key steps: the formation of an ether linkage followed by epoxidation. For instance, an allyl ether can be synthesized via the Williamson ether synthesis from 4-nitrophenol (B140041) and an allyl halide. The subsequent step is the epoxidation of the allyl double bond.

The corresponding real-world precursors would be:

Fragment A: 4-Nitrophenol

Fragment B: An electrophilic three-carbon building block such as epichlorohydrin (B41342) or glycidol.

| Purification | Can be complex due to the accumulation of byproducts from multiple steps. | Often simpler, as key fragments are purified independently before the final coupling. |

Catalytic Systems for the Stereoselective Formation of this compound

Catalysis is central to the efficient and selective synthesis of this compound, particularly for achieving stereocontrol.

The creation of single-enantiomer epoxides is a significant goal in modern synthesis. princeton.edu This can be achieved through the asymmetric epoxidation of a prochiral alkene precursor or via the kinetic resolution of a racemic mixture of the final epoxide. wikipedia.org

For a precursor like allyl 4-nitrophenyl ether, several catalytic asymmetric epoxidation methods could be employed:

Jacobsen-Katsuki Epoxidation: This method uses a chiral manganese-salen complex and is effective for the epoxidation of cis-disubstituted and other unfunctionalized olefins. princeton.edu

Shi Epoxidation: This protocol utilizes a chiral ketone catalyst derived from fructose (B13574) to epoxidize various alkenes, including trans-disubstituted and trisubstituted ones, using potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. organic-chemistry.org

Alternatively, if racemic this compound is synthesized, a hydrolytic kinetic resolution (HKR) could be employed. This method uses a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric purity. youtube.com While the maximum yield for a kinetic resolution is 50%, it is a powerful tool for accessing highly enantioenriched epoxides. wikipedia.org

Table 2: Overview of Asymmetric Epoxidation Strategies

| Method | Catalyst Type | Typical Substrates | Key Features |

|---|---|---|---|

| Jacobsen-Katsuki | Chiral Manganese-Salen Complex | Cis-disubstituted and unfunctionalized olefins | Provides access to enantioenriched oxiranes from simple alkenes. princeton.edu |

| Shi Epoxidation | Chiral Fructose-Derived Ketone | Trisubstituted, trans-disubstituted olefins | An organocatalytic method using an environmentally benign oxidant (Oxone). organic-chemistry.org |

| Sharpless Epoxidation | Titanium Tetraisopropoxide / Diethyl Tartrate | Allylic alcohols | Provides very high stereocontrol but requires an allylic alcohol functionality. wikipedia.org |

| Hydrolytic Kinetic Resolution (HKR) | Chiral Cobalt-Salen Complex | Racemic terminal epoxides | Separates a racemic mixture by selectively reacting one enantiomer. youtube.com |

Both heterogeneous and homogeneous catalysts can be applied to the synthesis of this compound. A homogeneous catalyst exists in the same phase as the reactants, whereas a heterogeneous catalyst is in a different phase. chemguide.co.uknumberanalytics.com

Ether Synthesis Step: The nucleophilic substitution between 4-nitrophenol and epichlorohydrin is typically performed using a homogeneous base like sodium or potassium hydroxide. However, heterogeneous catalysts, such as phase-transfer catalysts or solid-supported bases, can be used to simplify product separation and catalyst recycling.

Epoxidation Step: In a linear synthesis starting from an allyl ether, homogeneous catalysts like methyltrioxorhenium (MTO) can effectively catalyze epoxidation with hydrogen peroxide. organic-chemistry.org Heterogeneous systems, such as titanium silicalite-1 (TS-1) zeolite, offer advantages in terms of catalyst reusability and reduced contamination of the product. mdpi.com Heterogeneous catalysts are often more robust and easily separated from the reaction mixture. numberanalytics.comresearchgate.net

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

| Aspect | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants are in the same phase (e.g., liquid). chemguide.co.uk | Catalyst is in a different phase from reactants (e.g., solid catalyst, liquid reactants). chemguide.co.uk |

| Activity/Selectivity | Often high activity and selectivity due to well-defined active sites. | Can be influenced by mass transfer limitations; active sites may not be uniform. |

| Catalyst Separation | Difficult; may require distillation or extraction, adding cost and waste. mdpi.com | Easy; typically achieved by simple filtration or centrifugation. mdpi.comresearchgate.net |

| Reusability | Often difficult to recover and reuse the catalyst. | Generally high potential for recovery and reuse, making the process more economical. researchgate.net |

| Example Application | Rhenium complexes for alkene epoxidation in solution. organic-chemistry.org | Zeolites or supported metal oxides for epoxidation. mdpi.com |

Green Chemistry Principles and Sustainable Routes for this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. sigmaaldrich.comrroij.com The twelve principles of green chemistry provide a framework for designing safer, more efficient, and sustainable chemical processes. sigmaaldrich.comacs.org

Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com A convergent synthesis can be designed to minimize byproducts.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used into the final product. acs.org Catalytic reactions, such as asymmetric epoxidation, are inherently more atom-economical than methods using stoichiometric reagents.

Less Hazardous Chemical Syntheses: The synthesis should use and generate substances with little to no toxicity. sigmaaldrich.com Replacing hazardous reagents with safer alternatives is a key goal.

Designing Safer Chemicals: The final product should be designed to minimize toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com Research into replacing common but hazardous solvents like DMF with greener alternatives such as Cyrene or 2-MeTHF is ongoing. acs.org

Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure.

Use of Renewable Feedstocks: Starting materials should be derived from renewable resources whenever possible.

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be avoided as it requires additional reagents and generates waste. acs.orgscispace.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org

Design for Degradation: Chemical products should be designed to break down into harmless products after use.

Real-time Analysis for Pollution Prevention: Analytical methodologies should be developed to allow for real-time monitoring and control to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents.

Table 4: Application of Green Chemistry Principles to Synthesis

| Principle | Application in this compound Synthesis |

|---|---|

| Atom Economy | Favoring addition reactions like epoxidation, which have high atom economy, over substitution or elimination reactions. acs.org |

| Catalysis | Using catalytic amounts of a chiral catalyst for asymmetric epoxidation instead of a chiral auxiliary that is used stoichiometrically. acs.org |

| Safer Solvents | Replacing dipolar aprotic solvents with more sustainable alternatives like polyethylene (B3416737) glycol (PEG) or Cyrene. acs.org |

| Reduce Derivatives | Employing a direct epoxidation method that avoids the need for protecting and deprotecting functional groups. scispace.com |

Process Optimization and Scalability Considerations in this compound Production

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

Key parameters for optimization include:

Temperature: Influences reaction rate and selectivity. Lower temperatures may improve enantioselectivity in asymmetric reactions but can decrease the reaction rate. princeton.edu

Concentration: Higher concentrations can increase throughput but may lead to issues with solubility, viscosity, or exothermic reactions.

Catalyst Loading: Reducing the amount of catalyst needed is crucial for cost reduction, especially with expensive metal or complex organocatalysts. orgsyn.org

Reaction Time: Optimizing reaction time ensures high conversion without leading to the formation of degradation products.

A significant advancement in process optimization and scalability is the use of flow chemistry . researchgate.net Performing reactions in continuous flow microreactors or millireactors offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous material at any given time, and allows for easier scaling-up of production. researchgate.net This approach has been successfully applied to similar nucleophilic aromatic substitution reactions, demonstrating its potential for the synthesis of intermediates like this compound. researchgate.net

Table 5: Process Parameters for Optimization and Scale-up

| Parameter | Considerations for Optimization | Impact on Scalability |

|---|---|---|

| Temperature | Balance between reaction rate and selectivity/stability. | Heat transfer becomes critical on a large scale; flow reactors offer superior temperature control. researchgate.net |

| Molar Ratio | Optimize the ratio of reactants (e.g., 4-nitrophenol to epichlorohydrin) to maximize yield and minimize waste. | Affects raw material cost and downstream purification requirements. |

| Catalyst Loading | Minimize to reduce cost while maintaining an acceptable reaction rate. | Catalyst cost is a major factor in the economic viability of a large-scale process. |

| Solvent Choice | Consider solvent properties (boiling point, safety, environmental impact) and its effect on reaction. | Solvent recovery and recycling are essential for sustainable large-scale production. acs.org |

| Mixing | Ensure efficient mixing to overcome mass transfer limitations. | Inefficient mixing in large batch reactors can lead to non-uniform reaction conditions and lower yields. |

Reactivity and Mechanistic Elucidation of 2 4 Nitrophenoxy Oxirane Transformations

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety in 2'-(4-Nitrophenoxy)oxirane

The three-membered epoxide ring is characterized by significant ring strain, which makes it considerably more reactive than acyclic ethers toward nucleophilic attack. ebi.ac.ukresearchgate.net In this compound, the presence of the 4-nitrophenyl group, a strong electron-withdrawing substituent, enhances the electrophilic character of the oxirane carbons, further increasing its susceptibility to nucleophilic ring-opening reactions. scbt.comresearchgate.netnih.gov

Regioselectivity and Stereochemistry in Oxirane Ring-Opening

The ring-opening of unsymmetrical epoxides can lead to two different regioisomers. The outcome is dependent on the reaction conditions and the nature of the nucleophile.

Under basic or neutral conditions (SN2-type mechanism) : The nucleophilic attack generally occurs at the less sterically hindered carbon atom. For this compound, this would be the terminal CH2 carbon (C-3). This pathway is favored for strong nucleophiles. The reaction proceeds with an inversion of stereochemistry at the center of attack, following a classic SN2 mechanism. youtube.comlibretexts.org

Under acidic conditions (S_N1-type mechanism) : The reaction is initiated by the protonation of the epoxide oxygen, making the ring more reactive. The nucleophile then attacks the carbon atom that can best stabilize the developing positive charge. In the case of this compound, the benzylic carbon (C-2) is adjacent to the phenyl ring, which can stabilize a carbocation-like transition state. Therefore, nucleophilic attack preferentially occurs at the more substituted benzylic carbon. youtube.comd-nb.info The 4-nitro group, despite being electron-withdrawing, still allows the phenyl ring to provide some stabilization. Studies on aryl-substituted epoxides confirm that nucleophilic attack often occurs at the benzylic carbon. semanticscholar.org

For example, the reaction of this compound with DNA results in the formation of adducts such as 7-(2'-oxoethyl)guanine and N2,3-ethenoguanine, which implies an initial attack on the epoxide. oup.com The reaction with nucleophiles like glutathione (B108866) (GSH) and N-acetylcysteine (NAC) also proceeds via ring-opening, leading to detoxification by forming adducts. koreascience.kr

Electrophilic Activations and Rearrangements of this compound

Epoxides can be activated by electrophiles, most commonly acids or Lewis acids, which coordinate to the epoxide oxygen. This activation facilitates C-O bond cleavage and can lead to rearrangements. A common rearrangement for epoxides is the Meinwald rearrangement, which converts an epoxide to a ketone or an aldehyde. researchgate.netrsc.org

Studies on 2-(4-nitrophenyl)oxirane (B1220430) have shown that it can undergo acid-catalyzed rearrangements. For instance, using mesoporous aluminosilicates as catalysts, which possess Lewis and Brønsted acid sites, can promote such transformations. researchgate.net A related study on 3-(2-nitrophenyl)oxirane-2-carboxamides demonstrated a novel rearrangement sequence initiated by a classical Meinwald rearrangement under acidic conditions (acetic acid and sulfuric acid). rsc.org This suggests that this compound is also susceptible to similar acid-catalyzed isomerizations to form corresponding carbonyl compounds, such as 4-nitrophenylacetaldehyde.

Reactivity of the 4-Nitrophenoxy Group in this compound

The term "4-nitrophenoxy" in the compound name is more accurately a 4-nitrophenyl group directly attached to the oxirane ring. oup.com The primary reactivity of this group involves the nitro functionality.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents. This transformation is a common reaction for nitroaromatic compounds and would yield 2-(4-aminophenyl)oxirane, a compound with significantly different electronic properties and reactivity.

Nucleophilic Aromatic Substitution (SNAr): The 4-nitro group is a strong activating group for SNAr reactions. numberanalytics.com However, for a nucleophile to displace a group on the aromatic ring, a suitable leaving group (like a halogen) would typically need to be present. In the absence of such a group, SNAr on the aromatic ring of this compound is unlikely under standard conditions. The more facile reaction would be the nucleophilic attack on the strained epoxide ring.

Detailed Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic studies provide quantitative insight into the reactivity of this compound. The compound is known to be unstable in aqueous media. oup.com

A study by Laib et al. (1988) measured the chemical stability of this compound (NPO) in an aqueous phosphate (B84403) buffer. oup.com The results showed a relatively short half-life, highlighting its high reactivity. The presence of chloride ions was found to accelerate its decomposition. oup.com

| Condition | Half-life (t₁/₂) |

|---|---|

| 0.1 N phosphate buffer, pH 7.4, 37°C | 4.4 minutes |

| 0.1 N phosphate buffer with 154 mM Cl⁻, pH 7.4, 37°C | 2.5 minutes |

Data sourced from Laib, R. J., et al. (1988). oup.com

The hydrolysis of this compound in neutral phosphate buffer yields glycolaldehyde (B1209225) and 4-nitrophenol (B140041). oup.com In the presence of chloride ions, chloroacetaldehyde (B151913) is also formed, indicating a competitive reaction pathway. oup.com Furthermore, kinetic studies on its mutagenicity in Salmonella typhimurium revealed that its mutagenic half-life was equivalent to its chemical half-life, suggesting the epoxide itself is the ultimate mutagenic species. oup.com

Computational Probing of Reaction Mechanisms for this compound Derivatives

Computational chemistry provides a powerful tool for elucidating the detailed mechanisms, transition states, and electronic factors governing the reactivity of epoxides. smu.edu

For acceptor-substituted epoxides, theoretical electron-density investigations have been conducted to quantify the effect of electron-withdrawing substituents on the epoxide ring. researchgate.netnih.gov These studies confirm that substituents like the 4-nitrophenyl group cause a loss of electron density from the epoxide ring and an elongation of the C-C bond. nih.gov This pre-activation of the bond contributes to the increased reactivity of the epoxide.

Quantum chemical analyses, such as those using density functional theory (DFT), have been employed to model the ring-opening reactions of similar epoxides. d-nb.infobohrium.com These models can rationalize the observed regioselectivity:

Under basic conditions: The regioselectivity is controlled by the steric repulsion between the incoming nucleophile and the epoxide, favoring attack at the less substituted carbon. d-nb.infobohrium.com

While specific computational studies focusing exclusively on this compound are not widely available in the provided search results, these general principles derived from computational analyses of closely related systems are directly applicable to understanding its reaction mechanisms.

Derivatization and Structural Diversity of 2 4 Nitrophenoxy Oxirane Analogues

Synthesis of Complex Molecular Architectures from 2'-(4-Nitrophenoxy)oxirane Building Blocks

The strained three-membered oxirane ring of this compound makes it highly susceptible to nucleophilic attack, a characteristic that is fundamental to its role in constructing more complex molecules. numberanalytics.com This reactivity allows for various transformations, including oxidation, reduction, and nucleophilic substitution, to generate a wide array of derivatives. The ring-opening of epoxides is a classic and versatile reaction in organic chemistry, providing a pathway to valuable chemicals such as amino alcohols, diols, and alkoxy alcohols. researchgate.netscience.gov

For instance, the reaction of this compound with amines is a common strategy to produce β-amino alcohols. royalsocietypublishing.org This reaction is often catalyzed by Lewis acids and is a key step in the synthesis of focused libraries of these compounds. royalsocietypublishing.org Furthermore, multicomponent reactions (MCRs), which involve a minimum of three reactants in a single operation, can be employed to create diverse and complex molecular scaffolds with high efficiency. rsc.org The use of this compound in such consecutive MCRs can lead to significant molecular complexity from a relatively simple starting material. rsc.org

The synthesis of various heterocyclic compounds can also be achieved starting from derivatives of this compound. For example, amino derivatives of 2-(4-nitrophenyl)oxirane (B1220430) can undergo heterocyclization reactions with electrophilic reagents to form oxazaheterocycles like 1,3-oxazolidin-2-ones and morpholin-2,3-diones. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting Material Derivative | Reagent(s) | Product Type | Reference |

| 2-Amino-1-(4-nitrophenyl)ethanol (B107438) | Carbonyldiimidazole, Oxalyl chloride, Benzaldehyde, Formaldehyde | Oxazaheterocycles (1,3-oxazolidin-2-one, morpholin-2,3-dione, etc.) | researchgate.net |

| This compound | Amines | β-Amino alcohols | royalsocietypublishing.org |

| This compound | Various nucleophiles | Diols, alkoxy alcohols, etc. | researchgate.net |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The high electrophilicity and reactivity of the compound are primarily attributed to the strained epoxide ring. The presence of the electron-withdrawing nitro group on the phenyl ring further influences the reactivity of the epoxide, making the carbon atoms of the oxirane ring more susceptible to nucleophilic attack.

The regioselectivity of the epoxide ring-opening is a critical aspect of its reactivity. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide (an SN2-type reaction). In contrast, under acidic conditions, the reaction can proceed via a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon atom after protonation of the epoxide oxygen. numberanalytics.com

The nature of the substituent on the aromatic ring also plays a role. For example, the strong electron-withdrawing effect of the nitro group in this compound enhances the electrophilicity of the epoxide ring compared to analogues with electron-donating groups. This relationship between the electronic properties of the aromatic substituent and the reactivity of the epoxide ring is a key consideration in designing synthetic strategies.

Functionalization Strategies for the Aromatic and Oxirane Moieties

Both the aromatic ring and the oxirane moiety of this compound offer opportunities for functionalization, allowing for the synthesis of a diverse library of compounds.

Functionalization of the Oxirane Ring:

The primary mode of functionalization for the oxirane ring is through ring-opening reactions with a wide variety of nucleophiles. researchgate.netscience.gov This approach can introduce a vast range of functional groups.

With Oxygen Nucleophiles: Reaction with water or alcohols leads to the formation of diols or alkoxy alcohols, respectively.

With Nitrogen Nucleophiles: Amines react to form β-amino alcohols, which are important structural motifs in many biologically active molecules. royalsocietypublishing.orgmdpi.com

With Carbon Nucleophiles: Organometallic reagents and other carbon-based nucleophiles can be used to form new carbon-carbon bonds. science.gov

Functionalization of the Aromatic Moiety:

The nitro group on the aromatic ring is a versatile functional handle that can be transformed into other groups.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents. This resulting aniline (B41778) derivative can then undergo a plethora of subsequent reactions, such as diazotization followed by substitution, or acylation and alkylation.

Nucleophilic Aromatic Substitution (SNAr): While less common for this specific compound, under certain conditions, the nitro group can be displaced by strong nucleophiles.

Furthermore, modern C-H functionalization techniques offer powerful methods for directly introducing new substituents onto the aromatic ring, although this is a more general strategy for aromatic compounds. sigmaaldrich.comsioc-journal.cnnih.gov

Table 2: Functionalization Reactions of this compound

| Moiety | Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

| Oxirane Ring | Ring-opening | Amines | β-Amino alcohol | royalsocietypublishing.org |

| Oxirane Ring | Ring-opening | Alcohols/Water | Alkoxy alcohol/Diol | researchgate.net |

| Aromatic Ring | Reduction | H₂, Pd/C or other reducing agents | Amino group |

Development of Chiral this compound Analogues

The synthesis of enantiomerically pure or enriched compounds is of paramount importance, particularly in medicinal chemistry. As such, the development of chiral analogues of this compound is a significant area of research. Chiral versions of this building block, such as (S)-2-((4-Nitrophenoxy)methyl)oxirane and (R)-2-(4-Nitrophenyl)oxirane, are commercially available and serve as valuable starting materials for asymmetric synthesis. chemscene.comnih.gov

Several strategies are employed to generate chiral derivatives:

Kinetic Resolution: This technique can be used to separate a racemic mixture of epoxides. For example, chiral catalysts can selectively react with one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. mdpi.com Chiral cobalt(III) salen complexes have been shown to be effective catalysts for the kinetic resolution of racemic epoxides. mdpi.com

Asymmetric Epoxidation: The direct enantioselective epoxidation of an corresponding allylic alcohol precursor using chiral catalysts can produce enantiomerically enriched this compound.

Use of Chiral Starting Materials: Starting with an enantiomerically pure precursor, such as a chiral glycidol, ensures the chirality is carried through to the final this compound product.

These chiral building blocks are instrumental in the asymmetric synthesis of complex molecules, where control over stereochemistry is crucial. nih.govorganic-chemistry.org For example, the enantioselective ring-opening of chiral epoxides allows for the creation of specific stereoisomers of β-amino alcohols and other important intermediates. numberanalytics.com

Advanced Spectroscopic and Structural Characterization of 2 4 Nitrophenoxy Oxirane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of 2'-(4-Nitrophenoxy)oxirane

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques are essential for assigning the stereochemistry.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an oxirane derivative like this compound typically shows distinct signals for the aromatic and oxirane ring protons. Protons on a carbon adjacent to an ether oxygen generally appear in the 3.4-4.5 ppm range, while those on the epoxide ring are shifted to a higher field, appearing between 2.5 and 3.5 ppm. libretexts.org For a related compound, 2-((4-nitrophenoxy)methyl)oxirane, the aromatic protons appear as multiplets between δ 8.38-8.13 ppm and 7.31-7.11 ppm, with the oxirane ring protons also showing complex multiplets. royalsocietypublishing.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the oxirane ring carbons are particularly diagnostic, typically appearing at a higher field (around 60-90 ppm) compared to their alkene precursors. scribd.com This upfield shift is a characteristic feature of the strained three-membered ring. For comparison, the carbons of the parent oxirane molecule resonate at a specific chemical shift that serves as a reference. researchgate.net

2D NMR Techniques (COSY and NOESY): To definitively assign the stereochemistry, especially in cases where diastereomers are possible, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed.

COSY: This experiment reveals proton-proton coupling interactions through bonds, helping to establish the connectivity of the proton network within the molecule. libretexts.orgprinceton.edu Cross-peaks in the COSY spectrum connect protons that are on adjacent carbons.

NOESY: This technique identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgprinceton.edu The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining relative stereochemistry. For example, observing a NOESY correlation between a specific proton on the aromatic ring and a proton on the oxirane ring can confirm their spatial proximity. researchgate.net

By combining the data from ¹H, ¹³C, COSY, and NOESY experiments, a complete and unambiguous assignment of the structure and relative stereochemistry of this compound can be achieved. researchgate.netrsc.org

Interactive Data Table: Representative NMR Data for Oxirane Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.5 | The exact shift depends on the substitution pattern and solvent. scribd.com |

| ¹H (Oxirane Ring) | 2.5 - 4.5 | Protons on the epoxide ring and adjacent carbons. libretexts.org |

| ¹³C (Aromatic) | 110 - 160 | Chemical shifts for aromatic carbons. wisc.edu |

| ¹³C (Oxirane Ring) | 40 - 70 | Characteristic upfield shift for strained ring carbons. wisc.edu |

Mass Spectrometry Techniques for Molecular and Fragment Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Ionization Techniques: The choice of ionization method is critical for obtaining meaningful mass spectra.

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). nd.eduutoronto.ca This results in the formation of a molecular ion (M⁺) and extensive fragmentation, providing a detailed fingerprint of the molecule's structure. nd.edu For a related compound, 2-((4-nitrophenoxy)methyl)oxirane, the molecular ion peak was observed at m/z 195. royalsocietypublishing.org

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar and thermally labile molecules. utoronto.canih.gov It typically produces a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. utoronto.ca High-resolution ESI-MS can provide highly accurate mass measurements, allowing for the determination of the elemental formula. tu-clausthal.de

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Cleavage of the bond between the oxirane ring and the phenoxy group.

Opening and rearrangement of the oxirane ring.

Fragmentation of the nitrophenyl group, such as the loss of NO₂ or NO.

The mass spectra of oxiranes often show characteristic fragment ions resulting from rearrangements and cleavage alpha and beta to the oxirane ring. scribd.com

Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₈H₇NO₄)

| Ion | Expected m/z (Monoisotopic) | Ionization Technique | Notes |

| [M]⁺ | 181.0375 | EI | Molecular ion. |

| [M+H]⁺ | 182.0453 | ESI | Protonated molecule. |

| [M+Na]⁺ | 204.0273 | ESI | Sodium adduct. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of the functional groups in the molecule.

Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ range. spectroscopyonline.com These intense absorptions are a clear indicator of the presence of a nitro group. nih.gov

Oxirane Ring: The oxirane ring has several characteristic vibrations. The symmetric ring deformation, often referred to as the "ring breathing" mode, is a key diagnostic peak. scribd.com Asymmetric ring deformation bands can also be observed. scribd.com The C-O-C stretching vibrations of the ether linkage within the epoxide and connecting to the phenyl ring typically appear in the 1000-1300 cm⁻¹ region. libretexts.org For some epoxides, characteristic bands can be found in the 750-950 cm⁻¹ range. researchgate.net

Aromatic Ring: The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and can be particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum. For instance, the symmetric stretching of the nitro group and the ring breathing mode of the oxirane may give rise to strong Raman signals. acs.orgmuthayammal.in

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Oxirane | Ring Breathing/Deformation | 750 - 950, ~1250 |

| Ether (C-O-C) | Stretch | 1000 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

X-ray Crystallography and Solid-State Analysis of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry. utah.edu

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis can provide an unambiguous determination of its molecular structure. scirp.org This technique would confirm the connectivity of the atoms and the relative stereochemistry of the substituents on the oxirane ring. For example, a study on (2S,3R)-2,3-bis(4-nitrophenyl)oxirane utilized X-ray crystallography to determine its crystal structure. cdnsciencepub.comscholaris.ca

Solid-State NMR: In cases where suitable single crystals cannot be obtained, solid-state NMR spectroscopy can provide valuable structural information. Solid-state ¹³C NMR can reveal details about the packing of molecules in the crystal lattice and can be used to study polymorphism. Furthermore, specialized techniques like ¹⁷O NMR have been used to study the electronic environment of the oxygen atom in the oxirane ring of related compounds, providing insights into the C-O-C bond angle. cdnsciencepub.comscholaris.ca

Powder X-ray Diffraction (PXRD): PXRD is a useful technique for characterizing the crystalline form of a bulk sample and can be used to identify different polymorphs. The PXRD pattern is a fingerprint of the crystalline solid. rsc.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity of this compound

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. wikipedia.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD spectrum of a sample to that of a known enantiomer or to a theoretically calculated spectrum, the absolute configuration can be assigned. The magnitude of the ECD signal is proportional to the enantiomeric excess. nih.gov

Optical Rotation: The measurement of optical rotation, the rotation of the plane of plane-polarized light by a chiral sample, is a traditional method for assessing enantiomeric purity. chemistrysteps.com The observed rotation is compared to the known specific rotation of the pure enantiomer to calculate the optical purity. rsc.org However, it's important to note that the relationship between optical purity and enantiomeric excess is not always linear, a phenomenon known as the Horeau effect. rsc.org

The enantiomeric excess can be determined using the following formula: %ee = (|[R] - [S]| / ([R] + [S])) * 100 where [R] and [S] are the concentrations of the R and S enantiomers, respectively. wikipedia.org

These chiroptical methods are crucial for quality control in asymmetric synthesis, ensuring the desired enantiomer is produced with high purity. researchgate.net

Theoretical and Computational Chemistry Studies of 2 4 Nitrophenoxy Oxirane

Quantum Chemical Calculations of Electronic Structure and Energetics of 2'-(4-Nitrophenoxy)oxirane

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of a molecule. For this compound, methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic and thermodynamic properties. derpharmachemica.comnih.govresearchgate.net

The electronic structure is characterized by the distribution of electrons and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govacs.org For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the aromatic ring electron-deficient.

Table 1: Calculated Electronic and Thermodynamic Properties of this compound

| Property | Representative Calculated Value | Description |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating capability. |

| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and kinetic stability. acs.org |

| Dipole Moment (Debye) | 4.5 D | A measure of the overall polarity of the molecule arising from its charge distribution. |

| Mulliken Charge on O (Oxirane) | -0.45 e | Partial charge on the oxygen atom of the epoxide ring, suggesting a nucleophilic character. |

| Mulliken Charge on C (Oxirane) | +0.10 e / +0.12 e | Partial charges on the carbon atoms of the epoxide ring, indicating their electrophilic nature. |

| Enthalpy of Formation (gas) | -150 kJ/mol | The standard enthalpy change when the compound is formed from its constituent elements. |

Note: The values presented in this table are representative and are based on typical results from DFT (B3LYP/6-311G-level) calculations for structurally similar molecules. They serve as illustrative examples of the data obtained from such computational studies.

Molecular Dynamics Simulations of this compound Interactions and Conformations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface and identify the most stable conformations of a molecule. scribd.com

For this compound, the key flexible bond is the C-O-C linkage between the phenoxy group and the oxirane methyl group. Rotation around this bond, as well as the bond connecting the ether oxygen to the aromatic ring, gives rise to various conformers. Conformational analysis helps in understanding which spatial arrangements are energetically preferred. csic.eschemrxiv.orgfrontiersin.org

MD simulations can be performed in different environments, such as in a vacuum to study intrinsic properties or in a solvent like water or an organic solvent to mimic experimental conditions. mdpi.comresearchgate.netusc.gal These simulations provide insights into how the solvent interacts with the molecule, for instance, through the formation of hydrogen bonds with the nitro group or the oxirane oxygen. The analysis of the simulation trajectory can reveal the population of different conformers and the energy barriers between them.

Table 2: Conformational Analysis of the C-O-C-C Dihedral Angle

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar (trans) | ~180 | 0.0 | 65 |

| Syn-clinal (gauche) | ~±60 | 1.2 | 30 |

| Eclipsed | ~0, ~±120 | > 4.0 | < 5 |

Note: This table presents hypothetical data from a representative conformational analysis of the central ether linkage. The relative energies and populations are illustrative and would be quantitatively determined through detailed MD simulations or potential energy surface scans.

Prediction of Reactivity and Reaction Pathways for this compound

Computational chemistry provides essential tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. nih.govnist.gov For this compound, the primary sites of reactivity are the strained three-membered oxirane ring and the electron-deficient aromatic ring.

The oxirane ring is susceptible to nucleophilic ring-opening reactions, a characteristic feature of epoxides. nih.gov This reaction can proceed via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the ring. researchgate.netchemscene.com Computational studies can predict the regioselectivity of this attack—that is, which of the two oxirane carbons is more susceptible. This is influenced by both steric hindrance and electronic factors. The presence of the bulky nitrophenoxy group suggests that nucleophilic attack might preferentially occur at the terminal, less sterically hindered carbon atom of the oxirane ring (the "normal" product according to Krasusky's rule). researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can visually represent the electrophilic and nucleophilic regions of a molecule. nih.gov For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms (especially the nitro group), indicating nucleophilic sites, and positive potential (blue) around the oxirane carbons and aromatic protons, indicating electrophilic sites.

Computational modeling can also be used to calculate the activation energies for different reaction pathways, providing a quantitative measure of their feasibility. For instance, the energy barrier for the ring-opening reaction with a model nucleophile can be calculated to understand the kinetics of the process. dnu.dp.uaunicamp.brnih.gov

Table 3: Predicted Reactive Sites and Pathways

| Reactive Site | Type of Reactivity | Predicted Reaction Pathway | Key Influencing Factor |

| C1' (terminal carbon of oxirane) | Electrophilic | Nucleophilic ring-opening (SN2) | Less steric hindrance, positive partial charge. researchgate.net |

| C2' (substituted carbon of oxirane) | Electrophilic | Nucleophilic ring-opening (SN2) | Steric hindrance from the nitrophenoxy group. |

| Aromatic ring carbons (ortho/para to NO2) | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Strong electron-withdrawing effect of the nitro group. |

| Oxygen atoms of the nitro group | Nucleophilic / H-bond acceptor | Coordination with Lewis acids, hydrogen bonding. | High negative electrostatic potential. nih.gov |

Computational Spectroscopic Predictions and Validation for this compound

Theoretical calculations are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. csic.esresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. DFT methods, such as B3LYP, are widely used for these calculations. researchgate.netscirp.org

For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts. The predicted shifts for this compound would show characteristic signals for the aromatic protons, strongly influenced by the electron-withdrawing nitro group (deshielded, higher ppm values), as well as distinct signals for the protons of the oxirane ring and the methylene (B1212753) bridge.

For IR spectroscopy, calculations can predict the vibrational frequencies and intensities of the fundamental modes. nih.gov The calculated spectrum for this compound would be expected to show characteristic absorption bands for the asymmetric and symmetric stretching of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), C-H stretching of the aromatic ring (above 3000 cm⁻¹), C-O-C stretching of the ether linkage, and vibrations associated with the oxirane ring. nist.govnist.govresearchgate.net A comparison of calculated (often scaled to correct for systematic errors) and experimental frequencies helps in the precise assignment of the observed spectral bands. tandfonline.com

Table 4: Predicted vs. Representative Experimental Spectroscopic Data

| Data Type | Functional Group / Atom | Predicted Value (Calculated) | Representative Experimental Value |

| ¹H NMR (δ, ppm) | Aromatic H (ortho to NO₂) | 8.25 ppm | ~8.1-8.2 ppm |

| ¹H NMR (δ, ppm) | Aromatic H (meta to NO₂) | 7.10 ppm | ~7.0-7.1 ppm |

| ¹H NMR (δ, ppm) | -O-CH₂- | 4.15 ppm | ~4.0-4.3 ppm |

| ¹H NMR (δ, ppm) | Oxirane CH | 3.30 ppm | ~3.2-3.4 ppm |

| ¹H NMR (δ, ppm) | Oxirane CH₂ | 2.80 ppm, 2.95 ppm | ~2.7-3.0 ppm |

| ¹³C NMR (δ, ppm) | Aromatic C-NO₂ | 142.0 ppm | ~141-143 ppm |

| ¹³C NMR (δ, ppm) | Aromatic C-O | 162.0 ppm | ~160-164 ppm |

| IR (cm⁻¹) | NO₂ asymmetric stretch | 1525 cm⁻¹ | ~1515-1525 cm⁻¹ tandfonline.com |

| IR (cm⁻¹) | NO₂ symmetric stretch | 1345 cm⁻¹ | ~1340-1350 cm⁻¹ tandfonline.com |

| IR (cm⁻¹) | Ar-O-C stretch | 1250 cm⁻¹ | ~1240-1260 cm⁻¹ |

| IR (cm⁻¹) | Oxirane ring (breathing) | 840 cm⁻¹ | ~830-850 cm⁻¹ |

Note: Predicted values are typical outcomes from DFT calculations (e.g., B3LYP/6-311G(d,p)). Representative experimental values are based on data for structurally similar compounds as specific experimental data for this compound may not be widely published.

Applications of 2 4 Nitrophenoxy Oxirane in Material Science and Synthetic Chemistry

2'-(4-Nitrophenoxy)oxirane as a Monomer for Advanced Polymer Synthesis

The high ring strain of the oxirane ring in this compound makes it a suitable monomer for ring-opening polymerization (ROP), a process that can yield functional polyethers. mdpi.com The polymerization of epoxides can proceed through various mechanisms, including anionic, cationic, and coordination pathways, allowing for the synthesis of polymers with diverse architectures and properties. acs.org

In a potential polymerization scenario, the this compound monomer would lead to a poly(ether) backbone with pendent 4-nitrophenoxymethyl side chains. These side chains would significantly influence the properties of the resulting polymer, imparting increased polarity and potentially enabling specific interactions or post-polymerization modifications. The electron-withdrawing nitro group can be chemically modified, for instance, by reduction to an amino group, which would provide sites for cross-linking, grafting, or conjugation with other molecules.

The polymerization of oxiranes is a well-established field, with different initiators leading to distinct polymer characteristics. acs.org The choice of catalytic system is crucial for controlling the polymerization, including the molecular weight and dispersity of the resulting polymer. acs.orgacs.org

Table 1: Potential Polymerization Methods for this compound This table is illustrative and based on general polymerization methods for oxiranes.

| Polymerization Method | Typical Initiators/Catalysts | Potential Polymer Characteristics | Reference |

|---|---|---|---|

| Anionic ROP | Alkali metal hydroxides, alkoxides, organometallic compounds (e.g., n-BuLi) | Can produce living polymers with controlled molecular weights and narrow dispersity. | acs.org |

| Cationic ROP | Brønsted acids (e.g., H₂SO₄, HClO₄), Lewis acids (e.g., BF₃, SnCl₄) | Often proceeds rapidly but can be prone to side reactions like chain transfer. | mdpi.comacs.org |

| Coordination ROP | Metal-based systems (e.g., Zinc, Aluminum, or Calcium complexes), Double-Metal Cyanide (DMC) catalysts | Can offer stereospecific polymerization and produce high molecular weight polymers. | acs.org |

| Radical ROP (rROP) | Radical initiators (for specific vinyl-substituted cyclic monomers) | Can introduce ester or other functional groups into the polymer backbone, leading to degradable materials. | mdpi.comresearchgate.net |

Strategic Utilization of this compound in Multi-Step Organic Synthesis

This compound is a valuable electrophile in multi-step organic synthesis, primarily due to the reactivity of its epoxide ring towards a wide range of nucleophiles. biosynth.comlookchem.com The ring-opening reaction provides a reliable method for introducing a functionalized three-carbon chain into a molecule.

A key strategic application involves the reaction of the oxirane with amines. For example, the ring-opening of a related compound, 2-(4-nitrophenyl)oxirane (B1220430), with primary amines yields 2-amino-1-(4-nitrophenyl)ethanol (B107438) derivatives. researchgate.net These amino alcohols are versatile intermediates that can undergo subsequent cyclization reactions with various electrophilic reagents to form a range of heterocyclic structures. researchgate.net This strategy allows for the construction of complex molecules from a relatively simple starting material. The reaction is not limited to amines; other nucleophiles can be employed to generate different classes of intermediates.

Table 2: Nucleophilic Ring-Opening Products of this compound and Their Synthetic Potential

| Nucleophile | Intermediate Product Class | Subsequent Synthetic Applications | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Amino alcohols | Synthesis of oxazolidinones, morpholinones, and other nitrogen-containing heterocycles. | researchgate.net |

| Alcohols/Phenols | Ether-diols | Building blocks for polyethers, crown ethers, or other complex oxygenated molecules. | acs.org |

| Thiols | Thioether-diols | Precursors for sulfur-containing ligands, polymers, or biologically active molecules. | unifi.it |

| Azides (e.g., TMSN₃) | Azido-alcohols | Can be reduced to amino alcohols or used in click chemistry reactions. | units.it |

This stepwise approach, where a key building block is generated and then elaborated, is a cornerstone of modern organic synthesis, including solid-phase synthesis methodologies. youtube.comscispace.com

Role of this compound in the Construction of Complex Organic Scaffolds

A molecular scaffold is a core structure to which various functional groups can be attached, enabling the creation of diverse chemical libraries. mdpi.com this compound serves as an excellent precursor for generating such scaffolds. Upon ring-opening, it yields a product with at least two new functional sites: a secondary hydroxyl group and the group derived from the nucleophile.

For instance, the reaction with a primary amine generates a secondary amino alcohol derivative. researchgate.net This product contains three points of potential diversification: the secondary amine, the secondary alcohol, and the nitro group on the phenyl ring. These handles can be addressed with orthogonal protecting group strategies to allow for selective, stepwise modification, leading to highly complex and well-defined molecular architectures. mdpi.com

The amino alcohol intermediates derived from the oxirane can be cyclized to form stable heterocyclic scaffolds, such as 1,3-oxazolidin-2-ones and morpholin-2,3-diones, which are prevalent core structures in medicinal chemistry. researchgate.net This demonstrates the role of the oxirane in transforming a simple acyclic starting material into a rigid, complex heterocyclic scaffold suitable for further functionalization. researchgate.net

Table 3: Examples of Organic Scaffolds Derived from this compound Precursors

| Precursor (Post Ring-Opening) | Reagent for Scaffold Formation | Resulting Scaffold Type | Reference |

|---|---|---|---|

| 2-Amino-1-(4-nitrophenyl)ethanol derivative | Carbonyldiimidazole (CDI) | 1,3-Oxazolidin-2-one | researchgate.net |

| 2-Amino-1-(4-nitrophenyl)ethanol derivative | Formaldehyde | Bisoxazolidine | researchgate.net |

Development of Novel Catalysts or Ligands Incorporating this compound Moieties

The synthesis of enantiomerically pure catalysts and ligands is a major focus of modern chemistry, particularly for asymmetric synthesis. Chiral epoxides, such as (S)- or (R)-2-((4-Nitrophenoxy)methyl)oxirane, are highly valuable starting materials for this purpose. chemscene.comnih.gov

The stereospecific ring-opening of a chiral epoxide by a nucleophile produces a chiral product, typically a 1,2-amino alcohol or a 1,2-diol, with predictable stereochemistry. These chiral motifs are the core components of many successful classes of ligands used in asymmetric catalysis. units.it For example, chiral amino alcohols are precursors to:

Oxazoline ligands: Used in a wide variety of metal-catalyzed asymmetric reactions.

Salen ligands: When condensed with salicylaldehydes, they form ligands that are highly effective in reactions like asymmetric epoxidation and epoxide ring-opening. units.it

The amino alcohol derived from this compound could be incorporated into these ligand frameworks. The nitrophenyl group itself could serve to tune the electronic properties of the final catalyst or act as a site for immobilization onto a solid support. The development of new ligands and organocatalysts often involves the synthesis of novel chiral building blocks, a role for which enantiopure this compound and its derivatives are well-suited. fluorochem.co.ukdergipark.org.tr

Table 4: Potential Chiral Ligand Classes from Enantiopure this compound

| Chiral Intermediate from Oxirane | Ligand Class | Potential Catalytic Application | Reference |

|---|---|---|---|

| Chiral Amino alcohol | Oxazolines (e.g., BOX, PyBOX) | Asymmetric cyclopropanation, Diels-Alder, aldol (B89426) reactions. | units.it |

| Chiral Amino alcohol | Salen-type ligands | Asymmetric epoxide synthesis and ring-opening. | units.it |

| Chiral Diol | Chiral phosphites, phosphonites | Asymmetric hydrogenation, hydroformylation. | fluorochem.co.uk |

Biological Activity and Mechanistic Insights of 2 4 Nitrophenoxy Oxirane Non Clinical Focus

Mechanistic Investigations of 2'-(4-Nitrophenoxy)oxirane's Interactions with Biomolecules

The biological activity of this compound stems from its chemical structure, which features a reactive epoxide ring and an electron-withdrawing nitrophenoxy group. This combination makes it an electrophilic agent capable of reacting with nucleophilic sites in biological macromolecules.

Studies on DNA Adduct Formation and Repair Mechanisms by this compound

This compound (NPO) is recognized as a tumorigenic and mutagenic compound due to its ability to act as an electrophile and bind to cellular macromolecules like DNA. nih.gov The highly strained three-membered epoxide ring is susceptible to nucleophilic attack by atoms in the DNA bases. This reaction results in the formation of covalent DNA adducts, which are lesions on the DNA molecule. nih.govnih.gov

Research has shown that NPO reacts with DNA to form specific adducts, including 7-(2'-oxoethyl)guanine and N2,3-ethenoguanine, which can be detected after mild acid hydrolysis. nih.govkoreascience.kr The formation of these adducts is a critical initiating event in chemical carcinogenesis. kegg.jp If these adducts are not removed by the cell's DNA repair machinery, they can interfere with essential cellular processes like DNA replication and transcription, potentially leading to mutations. kegg.jp

The cell possesses several DNA repair pathways to counteract the damage caused by such adducts. Studies on the detoxification of NPO show that nucleophiles and specific enzymes can inhibit its mutagenic activity by preventing or repairing DNA damage. koreascience.kr The formation of NPO-induced DNA adducts has been shown to be significantly reduced in the presence of nucleophilic compounds like glutathione (B108866) (GSH) and N-acetylcysteine (NAC). koreascience.kr This suggests that cellular defense mechanisms work to neutralize the reactive epoxide before it can damage the genetic material.

Enzymatic Biotransformations and Metabolic Pathways of this compound

The metabolism of this compound involves several enzymatic pathways aimed at its detoxification and elimination from the body. The primary routes of biotransformation involve the opening of the reactive epoxide ring. Two major pathways are hydrolysis, catalyzed by epoxide hydrolases, and conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). koreascience.kr

Studies on the closely related isomer, 1,2-epoxy-3-(p-nitrophenoxy)propane, provide significant insight into these metabolic routes. nih.govtandfonline.com The administration of this compound to rats and rabbits resulted in the excretion of metabolites formed through both hydrolysis and GSH conjugation. nih.govtandfonline.com The hydrolysis of the epoxide ring yields a diol product, which can be further oxidized. The conjugation with GSH, a key cellular antioxidant, leads to the formation of a mercapturic acid derivative that is more water-soluble and easily excreted. nih.govtandfonline.com The activity of detoxifying enzymes like epoxide hydrolase and GST significantly decreases the mutagenicity of NPO. koreascience.kr

A summary of the likely metabolic pathways for nitrophenoxy oxiranes, based on data from its isomer, is presented below.

| Pathway | Enzyme(s) Involved | Primary Metabolite(s) | Significance |

| Epoxide Hydrolysis | Epoxide Hydrolase (EH) | 2-hydroxy-3-(p-nitrophenoxy)propionic acid | Detoxification, increased water solubility. nih.gov |

| Glutathione Conjugation | Glutathione S-Transferase (GST) | N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine (Mercapturic Acid) | Detoxification, neutralization of electrophilicity, excretion. nih.govtandfonline.com |

| Ether Cleavage | Cytochrome P450 (CYP) | p-Nitrophenol | A minor metabolite observed in studies of the isomer. nih.govtandfonline.com |

In Vitro Studies of Cellular Responses to this compound Exposure (excluding adverse effects profiles)

In vitro studies are crucial for understanding the direct effects of chemical compounds on cells. Exposure of cells to electrophilic agents like this compound can trigger a range of cellular responses as the cell attempts to mitigate the chemical insult. NPO has been used in laboratory studies as a tumor initiator, which by definition is a compound that induces specific cellular changes that can lead to tumor formation. nih.gov

The mutagenicity of NPO has been demonstrated in bacterial assay systems, such as Salmonella typhimurium TA1535, where it induces his+ reversion. nih.govnih.gov This mutagenic activity is directly related to its ability to form DNA adducts. nih.gov

Cellular responses to such compounds often involve the activation of stress-response pathways. The depletion of cellular glutathione (GSH) is a common consequence of exposure to electrophiles, as GSH is consumed during detoxification processes catalyzed by GSTs. nih.govtandfonline.com This can lead to a state of oxidative stress, where the balance between pro-oxidants and antioxidants is disrupted. This imbalance may lead to subsequent events such as lipid peroxidation and, in some cases, the induction of programmed cell death, or apoptosis, as a mechanism to eliminate damaged cells.

Elucidation of Structure-Activity Relationships for this compound Analogues in Biological Systems

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, which involve systematically altering parts of a molecule and observing the effect on its biological activity, are key to understanding its mechanism of action. For NPO, the two primary structural features of interest are the oxirane (epoxide) ring and the substituted phenyl ether moiety.

The Epoxide Ring: The epoxide is the key functional group responsible for the compound's electrophilicity and its ability to covalently bind to nucleophiles like DNA and proteins. sphinxsai.com The reactivity of the epoxide can be influenced by its stereochemistry. For many epoxides, different enantiomers exhibit different rates of enzymatic processing by epoxide hydrolases and GSTs, which can lead to different biological outcomes.

The 4-Nitrophenoxy Group: The nitro group at the para-position of the phenyl ring is a strong electron-withdrawing group. This electronic effect significantly influences the reactivity of the attached epoxide ring, making it more susceptible to nucleophilic attack. Studies comparing phenoxyoxirane (PO) with this compound (NPO) have shown that NPO is a much stronger mutagen and tumor initiator, highlighting the critical role of the nitro group in enhancing its reactivity and biological activity. nih.gov

Hypothetical modifications and their expected impact on activity are summarized in the table below.

| Structural Modification | Hypothesized Effect on Activity | Rationale |

| Removal of Nitro Group | Decreased activity | The nitro group is strongly electron-withdrawing, activating the epoxide. Its removal would reduce electrophilicity. nih.gov |

| Change Nitro Position (ortho, meta) | Altered activity | The position of the substituent affects its electronic influence on the epoxide ring, potentially altering reactivity. sphinxsai.comresearchgate.net |

| Replace Nitro with Electron-Donating Group (e.g., Methoxy) | Decreased activity | An electron-donating group would deactivate the epoxide ring towards nucleophilic attack. |

| Replace Nitro with other Electron-Withdrawing Group (e.g., Cyano, Trifluoromethyl) | Potentially retained or altered activity | Other electron-withdrawing groups would also activate the epoxide, but the degree of activation and steric factors would influence the specific activity. acs.org |

| Modification of the Epoxide Ring | Altered activity and metabolic profile | Changes to the epoxide, such as adding substituents, would affect its inherent reactivity and its recognition by metabolic enzymes like epoxide hydrolase. frontiersin.org |

Design and Synthesis of Mechanistic Probes Based on this compound

To better understand the specific molecular targets and mechanisms of action of this compound, researchers can design and synthesize mechanistic probes. These are modified versions of the parent molecule that incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a photo-reactive group for covalent cross-linking to target proteins. google.comrsc.org

The design of a probe based on the NPO scaffold must preserve the essential structural features required for its biological activity. The primary reaction site of NPO is the epoxide ring, which opens upon reacting with a biological nucleophile. royalsocietypublishing.orgresearchgate.net Therefore, a reporter tag is typically attached at a position that does not sterically hinder this interaction.

A common strategy for creating such probes involves synthesizing a derivative of 4-nitrophenol (B140041) that contains a linker arm terminating in a functional group suitable for attaching a reporter tag. This modified phenol (B47542) can then be used to synthesize the final epoxide probe. For example, an amine or alkyne group could be introduced on a linker attached to the phenyl ring, allowing for subsequent coupling with a fluorescent dye or a biotin tag using standard bioconjugation chemistry. acs.org The synthesis often starts with a precursor that is then converted to the epoxide, for instance, through the reaction of an olefin with an oxidizing agent or by coupling an appropriate phenol with epichlorohydrin (B41342). royalsocietypublishing.org Such probes are invaluable tools for identifying the specific proteins that NPO interacts with within a cell, thereby providing deeper mechanistic insights. google.comrsc.org

Advanced Analytical Methodologies for 2 4 Nitrophenoxy Oxirane Research

Chromatographic Separation Techniques for 2'-(4-Nitrophenoxy)oxirane Purity and Isomer Analysis

Chromatography stands as a cornerstone for the analysis of organic compounds like this compound. Its high resolving power allows for the separation of the main compound from impurities and its constituent isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is a multi-step process aimed at achieving optimal separation and detection. researchgate.net

A critical aspect of analyzing this compound is the separation of its enantiomers, which can exhibit different biological activities. Chiral HPLC is the most popular technique for this purpose. asianpubs.org The development of a chiral HPLC method often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. indexcopernicus.com

For compounds with similar structures, such as other oxirane-containing molecules and nitroaromatics, reversed-phase HPLC is a common approach. nih.gov A typical starting point for method development would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govnih.gov The separation can be optimized by adjusting the mobile phase composition, pH, and flow rate. researchgate.net Detection is often carried out using a UV detector, leveraging the chromophoric nitro-substituted phenyl group in the molecule. nih.gov

For the separation of isomers, cellulose (B213188) and amylose-based CSPs have proven to be versatile. asianpubs.org For instance, a study on the chiral separation of glycidyl (B131873) butyrate (B1204436) enantiomers found that a Chiralcel OD-H column (cellulose-based) with a mobile phase of hexane (B92381) and 2-propanol provided excellent resolution. indexcopernicus.com Similar principles can be applied to develop a method for this compound, where interactions between the epoxide group and the chiral stationary phase would be key to achieving separation. indexcopernicus.com

A systematic approach to HPLC method development for this compound would include:

Column Selection: Screening of various reversed-phase (e.g., C8, C18, Phenyl-Hexyl) and chiral (e.g., cellulose or amylose-based) columns.

Mobile Phase Optimization: Testing different organic modifiers (acetonitrile, methanol) and their ratios with aqueous phases, as well as the effect of additives like trifluoroacetic acid. nih.gov

Detector Wavelength Selection: Determining the optimal wavelength for detection based on the UV-Vis spectrum of this compound.

Method Validation: Once optimal conditions are established, the method should be validated according to ICH guidelines for parameters such as accuracy, precision, specificity, linearity, and range. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

| Parameter | Example Condition | Rationale |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Cellulose-based CSP effective for separating enantiomers of epoxide-containing compounds. indexcopernicus.com |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | Normal phase conditions often provide good selectivity on polysaccharide-based CSPs. jasco-global.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. nih.gov |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. asianpubs.org |

| Detection | UV at 254 nm | The nitroaromatic moiety allows for sensitive UV detection. asianpubs.org |

Gas Chromatography (GC) Applications for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography (GC) can be a powerful tool for analyzing its more volatile derivatives or degradation products. diva-portal.org For instance, analysis of trace levels of ethylene (B1197577) oxide and its reaction product 2-chloroethanol (B45725) in various matrices is commonly performed using GC coupled with a mass spectrometer (GC-MS). chromatographyonline.comthermofisher.com

For the analysis of this compound, a derivatization step might be necessary to increase its volatility and thermal stability. This could involve reactions that target the oxirane ring or the nitro group. However, a more direct application of GC would be to monitor volatile impurities from its synthesis or volatile degradation products formed under specific conditions.

A typical GC-MS method for analyzing related compounds involves:

Sample Preparation: Extraction of the analytes from the matrix using a suitable solvent, followed by a cleanup step if necessary. For complex matrices, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed. chromatographyonline.com

GC Separation: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is used to separate the analytes. The temperature program is optimized to achieve good resolution.

MS Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for the identification and quantification of the target compounds based on their mass spectra and retention times.

Table 2: Potential GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Example Condition | Rationale |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, robust, and versatile column for a wide range of analytes. |

| Carrier Gas | Helium at a constant flow | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes. |

| Oven Program | Initial temp 50°C, ramp to 280°C | A temperature gradient to separate compounds with different boiling points. |

| MS Detection | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |

Electrochemical Methods for Detection and Characterization of this compound

Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds. The presence of the reducible nitro group and the potential for the oxirane ring to undergo electrochemical reactions make this compound a candidate for electrochemical analysis.